
3,3-Bis(bromomethyl)thietane
Overview
Description
3,3-Bis(bromomethyl)thietane is a chemical compound with the molecular formula C5H8Br2S. It is a four-membered thiaheterocycle, which means it contains a sulfur atom within a ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3-Bis(bromomethyl)thietane can be synthesized through several methods. One common approach involves the double displacement reaction of 2,2-bis(bromomethyl)propane-1,3-diol with sodium sulfide. This reaction results in the formation of thietane-3,3-diyldimethanol, which can then be further converted into this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The key to industrial production lies in optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3,3-Bis(bromomethyl)thietane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The sulfur atom in the thietane ring can participate in oxidation and reduction reactions, leading to the formation of different sulfur-containing compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium sulfide or other nucleophiles can be used to replace the bromine atoms.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be used to oxidize the sulfur atom.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted thietanes can be formed.
Oxidation Products: Oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones.
Scientific Research Applications
3,3-Bis(bromomethyl)thietane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex sulfur-containing compounds.
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block for designing new pharmaceuticals.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3,3-Bis(bromomethyl)thietane largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atoms are replaced by nucleophiles, leading to the formation of new compounds. The sulfur atom in the thietane ring can also participate in various chemical transformations, influencing the compound’s reactivity and properties .
Comparison with Similar Compounds
3,3-Bis(chloromethyl)thietane: Similar in structure but with chlorine atoms instead of bromine.
3,3-Bis(fluoromethyl)thietane: Contains fluorine atoms instead of bromine.
3,3-Bis(iodomethyl)thietane: Contains iodine atoms instead of bromine.
Uniqueness: 3,3-Bis(bromomethyl)thietane is unique due to the presence of bromine atoms, which influence its reactivity and chemical properties. Bromine atoms are larger and more polarizable than chlorine or fluorine atoms, making the compound more reactive in certain types of chemical reactions .
Properties
IUPAC Name |
3,3-bis(bromomethyl)thietane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br2S/c6-1-5(2-7)3-8-4-5/h1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQPYVMYPSRNCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1)(CBr)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


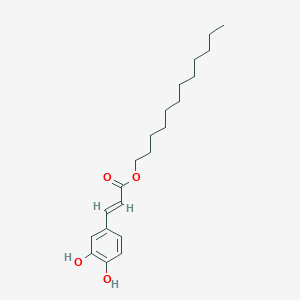
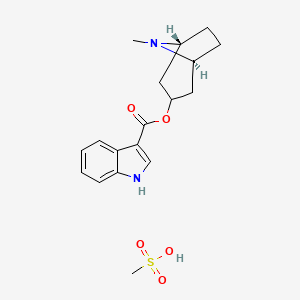

![5-Thiazolecarboxamide, 2-chloro-N-(2-chloro-6-methylphenyl)-N-[(4-methoxyphenyl)methyl]-](/img/structure/B3286973.png)
![5-Thiazolecarboxamide, N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-N-[(4-methoxyphenyl)methyl]-](/img/structure/B3286978.png)
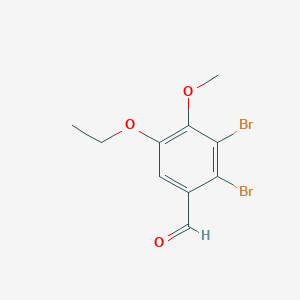

![Benzene, 1,1'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-bromo-](/img/structure/B3286995.png)
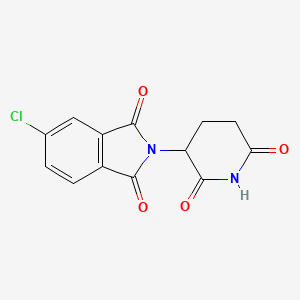
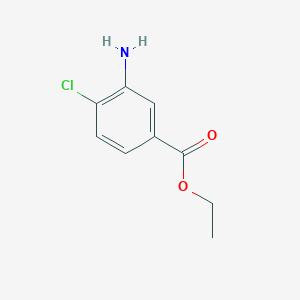

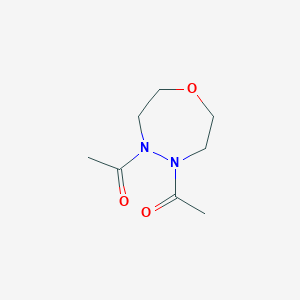

![(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid](/img/structure/B3287029.png)
